molecular formula C9H15NO4 B2813067 5-Morpholin-4-YL-5-oxopentanoic acid CAS No. 75727-39-8

5-Morpholin-4-YL-5-oxopentanoic acid

Cat. No. B2813067
Key on ui cas rn: 75727-39-8
M. Wt: 201.222
InChI Key: HGIUIFMGXFFOEZ-UHFFFAOYSA-N
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Patent
US07605158B2

Procedure details

Glutaric anhydride (1.14 g) is dissolved in tetrahydrofuran (20 ml), and thereto is added morpholine (0.87 g). The mixture is then stirred at room temperature for 19 hours. The reaction solution is concentrated under reduced pressure, and the residue is diluted with chloroform and washed with 10% hydrochloric acid. The organic layer is dried over sodium sulfate and evaporated to remove the solvent under reduced pressure to give the title compound (1.05 g). ESI-MS M/Z:200[M−H]−
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>O1CCCC1>[N:9]1([C:5](=[O:6])[CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.87 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with chloroform
WASH
Type
WASH
Details
washed with 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
N1(CCOCC1)C(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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